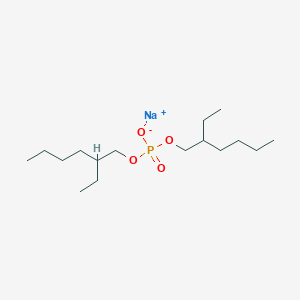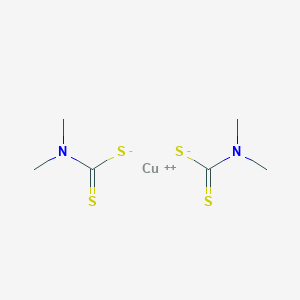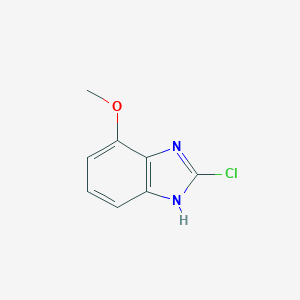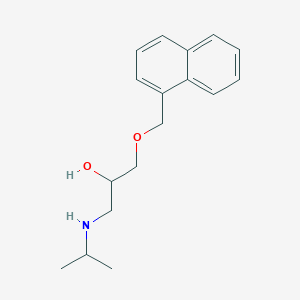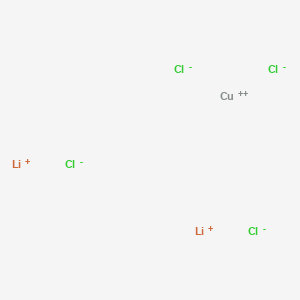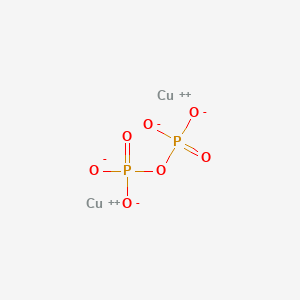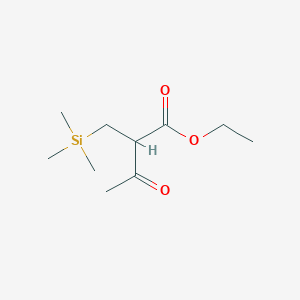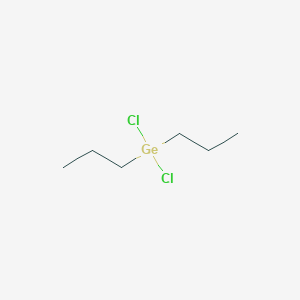
Dichloro(dipropyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(dipropyl)germane is a chemical compound that is used in scientific research due to its potential as a therapeutic agent. This compound belongs to the organogermanium family and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Dichloro(dipropyl)germane is not completely understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by modulating the immune system, which could be beneficial in the treatment of viral infections.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Dichloro(dipropyl)germane has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells. It may also modulate the immune system by increasing the production of cytokines, which are important in the body's response to infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dichloro(dipropyl)germane in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, it has shown promising results in the treatment of cancer and viral infections. However, one limitation of using this compound is that its mechanism of action is not completely understood, which could limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Dichloro(dipropyl)germane. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more targeted therapies. Additionally, research could focus on its potential use in combination with other chemotherapeutic agents or immunotherapies. Finally, research could focus on the development of new synthesis methods that could improve the yield and purity of the compound.
Conclusion:
In conclusion, Dichloro(dipropyl)germane is a promising compound for scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties and may be useful in the treatment of viral infections. While its mechanism of action is not completely understood, further research could lead to the development of more targeted therapies.
Métodos De Síntesis
Dichloro(dipropyl)germane is synthesized by reacting dipropylgermanium dichloride with lithium aluminum hydride. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
Dichloro(dipropyl)germane has been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. Additionally, it has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
Propiedades
Número CAS |
19088-86-9 |
|---|---|
Nombre del producto |
Dichloro(dipropyl)germane |
Fórmula molecular |
C6H14Cl2Ge |
Peso molecular |
229.7 g/mol |
Nombre IUPAC |
dichloro(dipropyl)germane |
InChI |
InChI=1S/C6H14Cl2Ge/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 |
Clave InChI |
CBWHQNKWTRONJJ-UHFFFAOYSA-N |
SMILES |
CCC[Ge](CCC)(Cl)Cl |
SMILES canónico |
CCC[Ge](CCC)(Cl)Cl |
Sinónimos |
Dichlorodipropylgermane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



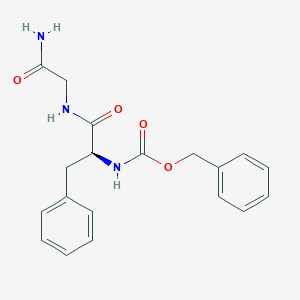
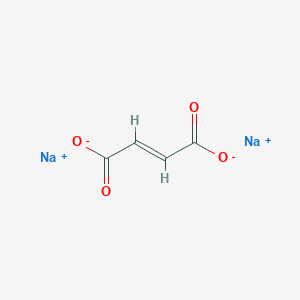
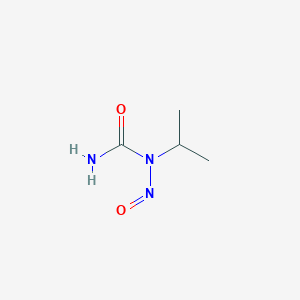
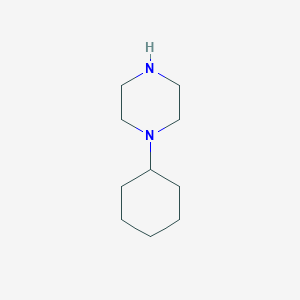
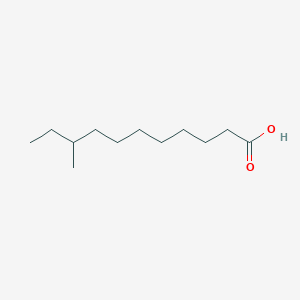
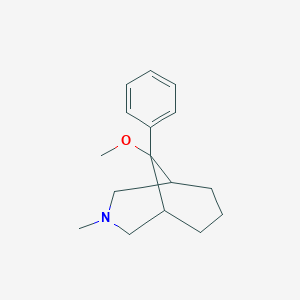
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
